N-Acetyl-DL-aspartic acid

Descripción general

Descripción

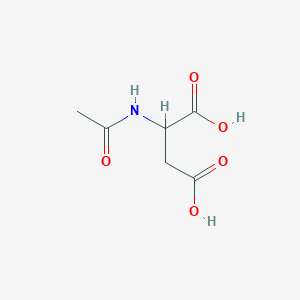

N-Acetyl-DL-aspartic acid is an aspartic acid derivative.

This compound is a natural product found in Homo sapiens and Phaseolus vulgaris with data available.

Mecanismo De Acción

Target of Action

N-Acetyl-DL-aspartic acid (NAA) primarily targets neurons and oligodendrocytes in the brain . In neurons, it acts as an osmolyte involved in fluid balance . In oligodendrocytes, which are the glial cells that myelinate neuronal axons, NAA serves as a source of acetate for lipid and myelin synthesis .

Mode of Action

NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT) in neuronal mitochondria . It is then hydrolyzed to L-aspartate and acetate by aspartoacylase (ASPA), which is expressed by oligodendrocytes . This interaction with its targets leads to changes in fluid balance in neurons and lipid synthesis in oligodendrocytes .

Biochemical Pathways

The metabolism of NAA has been implicated in lipid synthesis and histone acetylation . It is also a precursor for the synthesis of the neuronal dipeptide N-acetylaspartylglutamate . Moreover, NAA plays a potential role in energy production from the amino acid glutamate in neuronal mitochondria .

Pharmacokinetics

It is known that naa is synthesized in neuronal mitochondria and is then hydrolyzed in oligodendrocytes . More research is needed to fully understand the ADME properties of NAA and their impact on its bioavailability.

Result of Action

The action of NAA results in several molecular and cellular effects. In neurons, it contributes to fluid balance . In oligodendrocytes, it provides acetate for lipid and myelin synthesis, contributing to the myelination of neuronal axons . Additionally, the metabolism of NAA has been implicated in lipid synthesis and histone acetylation .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-DL-aspartic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary functions is to act as an acetate shuttle from the mitochondrion to the cell membrane .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

N-Acetyl-DL-aspartic acid (NAA) is a derivative of aspartic acid, notable for its significant presence in the central nervous system (CNS). This article delves into its biological activity, mechanisms of action, and implications in various neurological conditions, supported by case studies and research findings.

NAA has the chemical formula and a molecular weight of 175.139 g/mol. It is predominantly synthesized in neurons from aspartate and acetyl-coenzyme A. This compound is the second most concentrated molecule in the brain after glutamate, playing crucial roles in neuronal function and metabolism .

Functions of this compound

The biological activities of NAA are multifaceted:

- Neuronal Osmolyte : NAA acts as an osmolyte, helping maintain fluid balance within neurons.

- Source of Acetate : It provides acetate for lipid and myelin synthesis in oligodendrocytes, essential for myelination of neuronal axons .

- Precursor for Neuropeptides : NAA is a precursor for the synthesis of N-acetylaspartylglutamate, a significant neuropeptide in the brain .

- Energy Metabolism : It facilitates energy production from glutamate in neuronal mitochondria, linking it to metabolic processes critical for neuronal health .

Role in Neurological Disorders

NAA's involvement in various neurological conditions has been documented extensively:

Canavan Disease

Canavan disease is a genetic disorder caused by mutations affecting the enzyme aspartoacylase (ASPA), which degrades NAA. Elevated levels of NAA are observed in patients with this condition due to impaired catabolism, leading to progressive neurodegeneration. Research indicates that high NAA levels correlate with neuronal loss and compromised metabolism .

Neuroimaging Biomarker

NAA is a valuable biomarker in magnetic resonance spectroscopy (MRS), where its concentration reflects neuronal health. Decreased NAA levels are associated with conditions like stroke, Alzheimer's disease, and traumatic brain injury, suggesting its potential role in diagnosing and monitoring neurological diseases .

Case Studies

Recent studies highlight the therapeutic potential of NAA-related compounds:

- Neuroprotection : In animal models, administration of NAA has shown promise in enhancing recovery post-injury by promoting neuronal survival and function. For instance, studies indicate that NAA levels recover following ischemic events, correlating with microglial activation and neuroprotection mechanisms .

- Clinical Observations : A recent clinical trial involving acetyl-DL-leucine (a related compound) demonstrated its ability to halt progression in prodromal Parkinson's disease over 22 months. This suggests that compounds influencing NAA metabolism could have significant therapeutic implications .

Research Findings

A summary of key research findings on NAA includes:

| Study | Findings |

|---|---|

| PMC1919520 | Highlights NAA's role in lipid synthesis and energy metabolism; links high levels to Canavan disease. |

| Nature Communications | Reports on acetyl-DL-leucine's effects on Parkinson's disease; suggests similar mechanisms may apply to NAA derivatives. |

| PubMed Review | Discusses stability and concentration changes of NAA under various conditions; emphasizes its role as a neuronal marker. |

Propiedades

IUPAC Name |

2-acetamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862506 | |

| Record name | N-Acetylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2545-40-6, 997-55-7 | |

| Record name | N-Acetylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-DL-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Aspartic acid, N-acetyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Acetyl-DL-aspartic acid in stress response?

A1: While this compound itself wasn't directly investigated in the provided research, a closely related compound, di(3-dimethoxyphosphorylpropyl) ester of this compound (PIR-87-6-0), showed promising stress-protective effects. [] This compound, along with dilithium-N-acetyl-L-aspartic acid (AKF-94), demonstrated positive impacts on behavioral and morphological changes induced by immobilization stress in animal models. [] Researchers hypothesize that this protective effect might be linked to the compounds' influence on excitatory amino acid transmission. []

Q2: How does this compound compare to L-glutamic acid in affecting ion content in brain tissues?

A2: While the provided research doesn't directly investigate this compound's impact on ion content, it highlights the effects of its related compound, this compound. Unlike L-glutamic acid and N-methyl-dl-aspartic acid, which significantly increased the sodium ion (Na+) content in brain tissue samples, this compound did not show any effect. [] This suggests a potential difference in how these compounds interact with cellular mechanisms regulating ion balance in the brain.

Q3: Can this compound be used in Magnetic Resonance Spectroscopy (MRS)?

A3: Yes, this compound can serve as a viable substitute for N-Acetyl-L-aspartic acid in Proton Magnetic Resonance Spectroscopy (MRS) phantoms. [] Researchers successfully built and tested a phantom using this compound, achieving high-quality spectra comparable to those obtained with a commercial phantom using N-Acetyl-L-aspartic acid. [] This finding offers a practical alternative for MRS applications, particularly in situations where N-Acetyl-L-aspartic acid availability is limited.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.